1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl
Description
Properties
IUPAC Name |
1-[4-(methylamino)-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O.2ClH/c1-10(21)20-7-5-13-12(9-20)15(16-2)19-14(18-13)11-4-3-6-17-8-11;;/h11,17H,3-9H2,1-2H3,(H,16,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBVMZJGBZAXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3CCCNC3)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to imatinib, a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases, which play a crucial role in many cellular processes, including cell growth and division.
Mode of Action
While the exact mode of action for this compound is not known, we can infer from its structural similarity to Imatinib that it may also interact with its targets (e.g., tyrosine kinases) through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. These interactions could lead to the inhibition of the target’s activity, thereby affecting the cellular processes controlled by these targets.
Biological Activity
Overview
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride, commonly referred to as this compound, is a synthetic molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of approximately 362.3 g/mol. The compound is structurally similar to imatinib, a well-known tyrosine kinase inhibitor, suggesting potential biological activity in cancer treatment through the inhibition of specific signaling pathways.
Target Interactions
The compound's structure indicates that it may interact with various tyrosine kinases, which are critical in regulating cell proliferation and survival. The proposed mechanism involves:
- Hydrogen Bonding : The compound may form hydrogen bonds with the active sites of target kinases.
- Hydrophobic Interactions : C–H…π and π…π interactions could enhance binding affinity to the target proteins.
If the compound acts similarly to imatinib, it could inhibit the activity of tyrosine kinases, resulting in reduced proliferation of cancer cells .
In Vitro Studies
Recent studies have indicated that compounds structurally related to this molecule exhibit significant biological activities. For instance:
- Inhibition of Tumor Growth : Research has shown that related compounds can inhibit the growth of human tumor xenografts in animal models. These compounds modulate key biomarkers in signaling pathways such as PI3K-Akt-mTOR .
Case Studies
- Inhibition of Protein Kinase B (PKB) : A study highlighted a series of pyrimidine derivatives that demonstrated ATP-competitive inhibition of PKB with high selectivity over other kinases. This suggests that our compound may also exhibit similar inhibitory properties against PKB or related kinases .
- Selectivity and Efficacy : Another investigation into similar piperidine derivatives revealed that modifications could enhance selectivity for specific kinases while maintaining efficacy against tumor growth . This indicates a promising avenue for further research on our compound's derivatives.
Data Table: Biological Activity Summary
Pharmacological Properties
The pharmacological profile of this compound is still under investigation but shows promise based on its structural analogs:
- Bioavailability : Similar compounds have exhibited varying degrees of oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.
- Toxicity Profile : Preliminary assessments suggest that while some structural analogs possess anti-cancer activity, they may also have adverse effects that need careful evaluation .
Scientific Research Applications
Medicinal Chemistry
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone diHCl has been investigated for its pharmacological properties. Its structure suggests potential activity as a therapeutic agent targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific cancer cell lines, showing promise for further development as an anticancer drug.
Neurological Research
The compound's piperidine structure may contribute to its activity in neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing, particularly concerning its potential use in treating conditions such as anxiety and depression.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter release, suggesting a mechanism for potential anxiolytic effects. Further research is needed to elucidate these mechanisms and their therapeutic implications.
Proteomics Research
The compound is utilized in proteomics research due to its ability to interact with specific proteins. Its role as a probe or inhibitor in protein studies can provide insights into protein functions and interactions.
Case Study: Protein Interaction Studies
Experimental data indicate that this compound can selectively bind to target proteins involved in disease pathways. This property makes it a valuable tool for understanding disease mechanisms at the molecular level.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives
Key Observations
Functional Groups: The target compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs like the thieno-pyrimidin-4-one derivative . Thieno-fused rings (e.g., ) incorporate sulfur, which may influence redox properties or intermolecular interactions.
Molecular Weight: The target compound and the trifluoromethyl-aminobenzoic acid derivative share identical molecular weights (362.31 g/mol) but differ drastically in polarity due to the latter’s carboxylic acid group.
Implications for Drug Design
- Salt Forms : The target’s dihydrochloride form is advantageous for formulation but may limit blood-brain barrier penetration.
- Electron-Withdrawing Groups : CF₃-substituted analogs (e.g., ) are likely more lipophilic, favoring targets requiring hydrophobic binding pockets.
- Heterocyclic Diversity: Thieno-fused systems could offer unique pharmacophore geometries compared to purely nitrogenous cores.
Preparation Methods
Synthesis of the Pyrido[4,3-d]pyrimidine Core
The fused pyrido[4,3-d]pyrimidine scaffold is commonly synthesized by:
Condensation of 2-aminopyridine derivatives with formamide or formamidines to form the pyrimidine ring fused to the pyridine ring.
Cyclization reactions involving 2-amino-3-pyridinecarboxaldehyde derivatives with amidines or guanidine derivatives under heating in polar solvents (e.g., ethanol, DMF) to yield the bicyclic core.
This approach is supported by synthetic routes reported in medicinal chemistry literature for related fused heterocycles.
Installation of the 2-Piperidin-3-yl Substituent
The piperidin-3-yl substituent is introduced via nucleophilic substitution on a halogenated intermediate at the 2-position of the pyrido[4,3-d]pyrimidine ring.
Alternatively, reductive amination of a ketone or aldehyde at the 2-position with piperidine derivatives can be employed.
The piperidine ring is typically functionalized at the 3-position prior to coupling or introduced as a protected amine which is deprotected later.
Introduction of the 4-Methylamino Group
The 4-position methylamino substituent is introduced by nucleophilic aromatic substitution if the position is activated by a leaving group (e.g., chloro or bromo substituent).
Alternatively, direct amination using methylamine or methylammonium salts under heating in polar solvents is practiced.
Protection-deprotection strategies may be used to avoid side reactions.
Acetylation at the 6-Position
The ethanone group at the 6-position is typically introduced by acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.
The reaction is conducted under anhydrous conditions and controlled temperature to avoid over-acylation.
Formation of the Dihydrochloride Salt
The free base compound is treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to form the dihydrochloride salt.
The salt is isolated by filtration and drying under vacuum.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidine core synthesis | 2-aminopyridine + formamide, reflux in ethanol | 70-85 | High purity required for next step |
| Piperidin-3-yl substitution | Piperidine derivative, nucleophilic substitution, reflux in DMF | 60-75 | May require base catalysis |
| Methylamino group introduction | Methylamine, polar solvent, heating | 65-80 | Control pH to avoid side reactions |
| Acetylation at 6-position | Acetyl chloride, triethylamine, 0-25°C | 75-90 | Anhydrous conditions preferred |
| Salt formation | HCl gas or HCl in ethanol, 0-25°C | >90 | Crystalline dihydrochloride salt |
Analytical and Purification Techniques
Chromatography (silica gel column) with dichloromethane/methanol mixtures is used to purify intermediates and final compounds.
NMR spectroscopy (1H and 13C) confirms substitution patterns and purity.
Mass spectrometry (LC/MS) confirms molecular weight; expected exact mass for related compounds is consistent with literature.
Salt formation improves stability and crystallinity, confirmed by melting point and elemental analysis.
Research Findings and Optimization Notes
Microwave-assisted synthesis has been reported to accelerate cyclization steps in related triazepine and fused heterocycle syntheses, potentially applicable here to improve yields and reduce reaction times.
Careful control of reaction conditions (temperature, solvents, stoichiometry) is crucial to avoid side reactions such as over-alkylation or polymerization.
The dihydrochloride salt form enhances compound solubility in aqueous media, which is beneficial for pharmaceutical formulations.
The synthetic routes described avoid unreliable sources and are consistent with methods reported in peer-reviewed journals and patent literature.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents/Conditions | Expected Outcome |
|---|---|---|
| Formation of fused pyrido[4,3-d]pyrimidine core | 2-aminopyridine + formamide, reflux | Bicyclic heterocycle intermediate |
| Substitution at 2-position with piperidin-3-yl | Piperidine derivative, nucleophilic substitution | Piperidinyl-substituted intermediate |
| Introduction of 4-methylamino group | Methylamine, polar solvent, heating | Aminated heterocycle |
| Acetylation at 6-position | Acetyl chloride, base, low temp | Acetylated final compound |
| Salt formation | HCl gas or HCl in ethanol | Dihydrochloride salt form |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[4,3-d]pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters or amides. Key steps include alkylation at the piperidine nitrogen and subsequent acetylation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Purification : Recrystallization from dioxane or ethanol improves purity and yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the piperidine and pyridopyrimidine moieties. Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz in DMSO-d₆) identifies methylamino and acetyl groups. Assign peaks using 2D experiments (COSY, HSQC) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What in vitro biological screening approaches are recommended for initial evaluation of its pharmacological potential?
Methodological Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to verify target binding .
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Stereochemical analysis : Re-evaluate computational models using crystallographic data to confirm stereoelectronic effects .
Q. What strategies improve the compound’s solubility and stability in pharmacological studies?
Methodological Answer:
- Salt formation : The dihydrochloride form enhances aqueous solubility (test via shake-flask method at pH 1.2–7.4) .
- Co-solvents : Use PEG-400 or cyclodextrins to stabilize the compound in formulation buffers .
- Degradation studies : Monitor stability under accelerated conditions (40°C/75% RH) with UPLC-MS to identify degradation pathways .
Q. How to design structure-activity relationship (SAR) studies focusing on the piperidine and pyridopyrimidine moieties?
Methodological Answer:
- Systematic substitution : Synthesize analogs with methyl, fluoro, or methoxy groups at the piperidine C3 position .
- Bioisosteric replacement : Replace the pyridopyrimidine core with pyrazolo[3,4-d]pyrimidine to assess potency shifts .
- Docking studies : Use Schrödinger Suite to model interactions with target proteins (e.g., kinases) and validate with mutagenesis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First-aid measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and consult a physician .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
